![molecular formula C21H24N2O6S B2508272 diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921166-39-4](/img/structure/B2508272.png)
diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound “diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a complex organic molecule that contains several functional groups. These include two ester groups (diethyl dicarboxylate), an amide group (benzamido), a methoxy group, and a thieno[2,3-c]pyridine core. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various functional groups, including an amide, a methoxy group, and two ester groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its various functional groups. For example, the ester groups might undergo hydrolysis or transesterification reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the compound’s solubility would be affected by the polar amide and ester groups, while its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Metal-Organic Frameworks (MOFs) Synthesis Solvent
N,N-Diethyl-3-methylbenzamide (DEET), commonly used as an insect repellent, has been explored as a greener alternative solvent for synthesizing metal-organic frameworks (MOFs) . MOFs are crystalline coordination polymers composed of metal ions or clusters linked by organic molecules. Traditional MOF synthesis often involves toxic formamide solvents, but DEET offers a safer alternative. Its slow evaporation rate allows for controlled-release insect repellent formulations, and DEET-loaded MOFs have been investigated for drug delivery applications.
Bioactive Ligands via Schiff Base Formation
Schiff bases derived from pyridine derivatives, including DEET, exhibit bioactivity similar to pyridoxal-amino acid systems. These ligands possess a wide range of pharmacological effects, such as antibacterial, antiviral, antifungal, antioxidant, and anti-inflammatory properties . Their flexible and multidentate nature makes them versatile candidates for drug design and development.
Chemosensors for Ion Recognition
Certain pyridine-based Schiff bases, including those derived from DEET, demonstrate strong binding abilities toward various cations and anions. These unique photophysical properties enable their use in chemosensors for qualitative and quantitative detection of specific ions in environmental and biological media . By exploiting DEET-derived Schiff bases, researchers can develop sensitive and selective ion recognition systems.
Synthesis of 1,2-Dihydropyridines (1,2-DHPs)
1,2-Dihydropyridines serve as precursors for various alkaloids and drugs. While not directly related to DEET, understanding the broader context of pyridine derivatives is essential. 1,2-DHPs are crucial intermediates in the synthesis of 2-azabicyclo[2.2.2]octanes (isoquinuclidines), which are present in alkaloids like ibogaine and dioscorine . Although DEET itself doesn’t fall into this category, this information provides a broader perspective on pyridine-based compounds.
Triazolopyridine Scaffold for Bioactivity
Triazolopyridine derivatives, structurally related to pyridine, have been investigated for their bioactivity. While not directly involving DEET, these compounds exhibit interesting properties. For instance, a triazolopyridine-based chemosensor was developed to detect formaldehyde through fluorescence enhancement . This highlights the potential of related pyridine derivatives in various applications.
Drug Design and Development
Given DEET’s structural similarity to other pyridine derivatives, it’s worth exploring its potential in drug design. While DEET itself is primarily an insect repellent, its analogs or derivatives could serve as scaffolds for novel drug candidates. Researchers may investigate modifications to DEET’s structure to enhance its pharmacological properties.
Safety and Hazards
Future Directions
Given the complexity of this compound and the presence of several functional groups, there are likely many potential directions for future research. These could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .
properties
IUPAC Name |
diethyl 2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-15-9-10-23(21(26)29-5-2)12-16(15)30-19(17)22-18(24)13-7-6-8-14(11-13)27-3/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBYASJGLVEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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